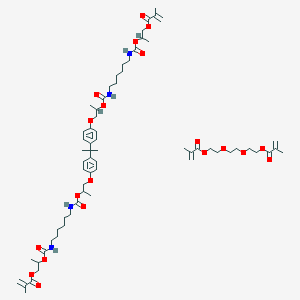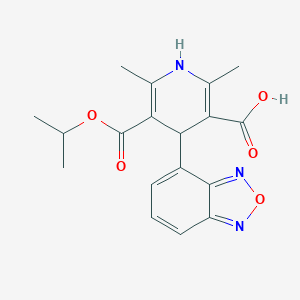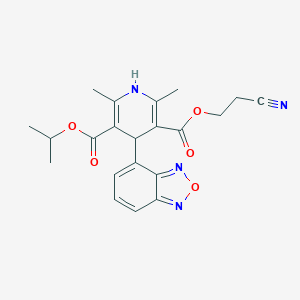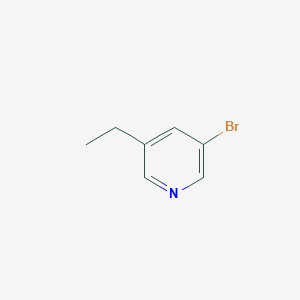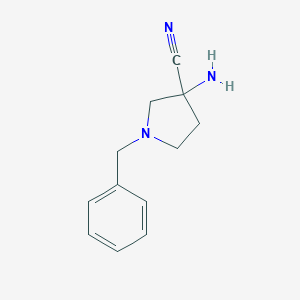
N-(4-chlorophenyl)cyclohexanecarboxamide
説明
Fosfomycin sodium is a broad-spectrum antibiotic that belongs to the phosphonic acid class. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. Fosfomycin sodium is primarily used to treat uncomplicated urinary tract infections and has shown efficacy against both Gram-positive and Gram-negative bacteria .
科学的研究の応用
Fosfomycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of phosphonic acid derivatives.
Biology: Fosfomycin sodium is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is primarily used to treat urinary tract infections and has shown potential in treating multidrug-resistant bacterial infections.
Industry: Fosfomycin sodium is used in the pharmaceutical industry for the production of antibiotics and as a reference standard in quality control .
作用機序
Fosfomycin sodium exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is critical for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking this enzyme, fosfomycin sodium prevents the formation of the bacterial cell wall, leading to cell lysis and death .
Similar Compounds:
Phosphonomycin: Another phosphonic acid derivative with similar antibacterial properties.
Fosfomycin Trometamol: A more hydrophobic salt of fosfomycin with enhanced bioavailability for oral use.
Fosfomycin Calcium: Another salt form used for oral administration
Uniqueness: Fosfomycin sodium is unique due to its broad-spectrum activity, low toxicity, and novel mechanism of action. Unlike other antibiotics, it targets a different enzyme in the bacterial cell wall synthesis pathway, making it effective against multidrug-resistant bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of fosfomycin sodium involves several steps:
Dissolution: Water and sodium hydroxide are added to a container and stirred until completely dissolved.
Reaction: The sodium hydroxide solution is added to a reaction container, and levo-fosfomycin dextro-phenylethylamine is slowly added at room temperature. The temperature is then increased to 35-40°C, and stirring is continued for 1-2 hours.
Layering: The reaction solution is allowed to layer, and the phenylethylamine solution is collected and recycled. Medicinal carbon is added to the sodium salt solution and stirred for 10-30 minutes. The solution is then filtered to obtain the sodium salt filtering liquid.
Crystallization: Absolute ethyl alcohol is added to the reaction container and placed in an ice-water bath.
Industrial Production Methods: Industrial production of fosfomycin sodium follows similar steps but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Fosfomycin sodium undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the epoxide ring structure.
Substitution: Substitution reactions can occur at the phosphonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of fosfomycin with modified antibacterial properties .
特性
IUPAC Name |
N-(4-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJKIPFPMXENNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357269 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142810-49-9 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



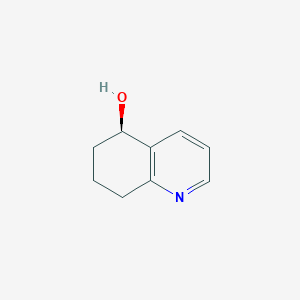
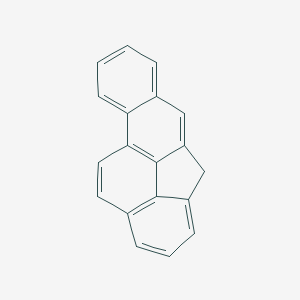
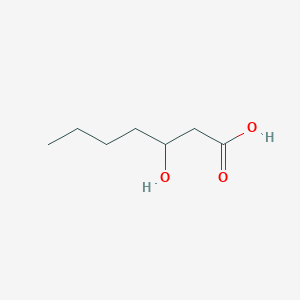
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
